1-(4-CHLORO-2-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE
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Overview
Description
1-(4-CHLORO-2-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Piperazine Coupling: The final step involves coupling the substituted aromatic rings with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-2-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The sulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives depending on the nucleophile used.
Oxidation: The major products are the oxidized forms of the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-2-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-nitrophenyl)piperazine
- 4-(2-Naphthylsulfonyl)piperazine
- 1-(4-Chloro-2-nitrophenyl)-4-(2-naphthyl)piperazine
Uniqueness
1-(4-CHLORO-2-NITROPHENYL)-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to the presence of both a nitro group and a sulfonyl group, which can impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C20H18ClN3O4S |
---|---|
Molecular Weight |
431.9g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H18ClN3O4S/c21-17-6-8-19(20(14-17)24(25)26)22-9-11-23(12-10-22)29(27,28)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2 |
InChI Key |
JBPZHTSUHUFHRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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